molecular formula C31H30N2O2S B430403 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B430403
M. Wt: 494.6g/mol
InChI Key: SYYLXGUDPZHKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the spirocyclohexane moiety and the benzylsulfanyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The benzylsulfanyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different spirocyclic derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse structural analogs.

Scientific Research Applications

2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzylsulfanyl)-benzooxazole
  • 4-methoxy-2-(4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol
  • Benzo[4,5]imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering potential advantages in terms of reactivity, stability, and functionality.

Properties

Molecular Formula

C31H30N2O2S

Molecular Weight

494.6g/mol

IUPAC Name

2-benzylsulfanyl-3-(2-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C31H30N2O2S/c1-35-26-17-9-8-16-25(26)33-29(34)27-28(32-30(33)36-21-22-12-4-2-5-13-22)24-15-7-6-14-23(24)20-31(27)18-10-3-11-19-31/h2,4-9,12-17H,3,10-11,18-21H2,1H3

InChI Key

SYYLXGUDPZHKMU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC6=CC=CC=C6

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC6=CC=CC=C6

Origin of Product

United States

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